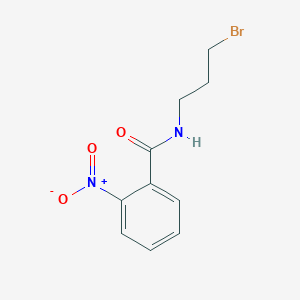

N-(3-bromopropyl)-2-nitrobenzamide

Descripción general

Descripción

N-(3-bromopropyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the 2-position and a bromopropyl group at the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3-bromopropyl)-2-nitrobenzamide typically begins with 2-nitrobenzoic acid and 3-bromopropylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, with Pd/C as the catalyst.

Amide Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: N-(3-aminopropyl)-2-nitrobenzamide.

Amide Hydrolysis: 2-nitrobenzoic acid and 3-bromopropylamine.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including N-(3-bromopropyl)-2-nitrobenzamide. The nitro group is known to enhance the bioactivity of compounds against various pathogens, including bacteria and fungi.

- Mechanism of Action : The nitro group can undergo redox reactions within microbial cells, leading to cellular toxicity and death. This property makes nitro compounds valuable in combating infections caused by resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Case Study : In a study evaluating several nitro derivatives, compounds with halogen substitutions exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL against S. aureus, indicating promising antimicrobial potential for derivatives like this compound .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly due to the presence of the nitro group that is often associated with cytotoxicity towards cancer cells.

- Research Findings : Compounds containing nitro groups have shown effectiveness against various cancer cell lines. For instance, nitro-substituted benzamides have been synthesized and tested for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values lower than those of established chemotherapeutics .

- Potential Applications : The compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Nitro-containing compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

- Mechanism : The inhibition of iNOS and other inflammatory mediators positions this compound as a candidate for treating inflammatory diseases .

- Experimental Evidence : In vitro assays have demonstrated that certain nitro-substituted benzamides can significantly reduce levels of inflammatory markers, suggesting their utility in managing conditions characterized by chronic inflammation .

Pharmacological Applications

The pharmacological versatility of this compound extends to its formulation in various pharmaceutical preparations.

- Formulation Studies : Research indicates that this compound can be effectively incorporated into different dosage forms, including tablets and capsules, enhancing its bioavailability and therapeutic efficacy .

- Clinical Relevance : Given its pharmacological properties, this compound could be developed into treatments for gastrointestinal disorders, bronchial spasms, and other conditions linked to serotonin release .

Synthesis and Derivative Development

The synthesis of this compound involves straightforward chemical reactions that allow for modifications leading to new derivatives with enhanced biological activity.

- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. For instance, nucleophilic substitution reactions have been employed to introduce the bromopropyl group effectively .

- Future Directions : Ongoing research aims to explore modifications on the benzamide scaffold to discover novel derivatives with improved potency against specific targets in microbial and cancer cells .

Mecanismo De Acción

Molecular Targets and Pathways:

- The exact mechanism of action of N-(3-bromopropyl)-2-nitrobenzamide would depend on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final drug molecule’s interaction with its target proteins or enzymes.

Pathways: The compound may interact with cellular pathways involving nitro and amide functionalities, potentially affecting processes like signal transduction, enzyme inhibition, or receptor binding.

Comparación Con Compuestos Similares

N-(3-bromopropyl)phthalimide: Similar in structure but with a phthalimide core instead of a benzamide core.

2-nitrobenzamide: Lacks the 3-bromopropyl group, making it less versatile for further functionalization.

N-(3-chloropropyl)-2-nitrobenzamide: Similar but with a chlorine atom instead of bromine, which may affect reactivity and applications.

Uniqueness:

Versatility: The presence of both nitro and bromopropyl groups makes N-(3-bromopropyl)-2-nitrobenzamide a highly versatile intermediate for various chemical transformations.

Reactivity: The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, offering multiple pathways for further modification.

Actividad Biológica

N-(3-bromopropyl)-2-nitrobenzamide, a compound characterized by its nitro and bromopropyl substituents, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 287.113 g/mol

- CAS Number : 76315-44-1

The compound features a nitro group (-NO) that is known to influence biological activity through various mechanisms, including acting as a pharmacophore and a toxicophore. The presence of the bromopropyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo enzymatic reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives, which may interact with cellular macromolecules (proteins, DNA) leading to cytotoxic effects .

- Inhibition of Enzymatic Activity : Nitro compounds are known to inhibit various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways. In particular, nitro-substituted benzamides have shown promise as multi-target inhibitors in inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiparasitic Activity

Research indicates that nitro compounds exhibit antiparasitic effects, particularly against protozoan parasites such as Leishmania. The bioactivation of these compounds by parasite-specific nitroreductases leads to the formation of cytotoxic metabolites that damage the parasite's cellular components .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes and exert toxic effects on bacterial cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory potential by inhibiting key pro-inflammatory enzymes such as iNOS and COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases where nitro compounds can modulate inflammatory responses .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several nitrobenzamide derivatives, including this compound. Results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an IC value in the low micromolar range .

- Mechanistic Studies : Investigations into the mode of action revealed that the compound's bioactivation is mediated by specific reductases present in target cells, which convert the nitro group into reactive intermediates capable of damaging nucleic acids and proteins within the pathogen .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 287.113 g/mol |

| CAS Number | 76315-44-1 |

| Antimicrobial Activity | Effective against MRSA |

| IC | Low micromolar range |

| Anti-inflammatory Activity | Inhibits iNOS and COX-2 |

Propiedades

IUPAC Name |

N-(3-bromopropyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVUHVWTDLZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602261 | |

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-44-1 | |

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.